molecular formula C14H16O2 B2437057 3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287330-90-7

3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2437057
CAS RN: 2287330-90-7
M. Wt: 216.28
InChI Key: WGAPBOCFFXPZFD-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound belonging to the bicyclo[1.1.1]pentane family. These strained molecules serve as valuable bioisosteres for aromatic groups, tert-butyl moieties, or internal alkynes in drug design. Their use has gained prominence due to enhanced pharmacokinetic and physicochemical properties .


Synthesis Analysis

Several synthetic approaches exist for obtaining this compound. Notably, a large-scale synthesis involves the photochemical addition of propellane to diacetyl, leading to the formation of the bicyclo[1.1.1]pentane core. Subsequent haloform reaction of the diketone yields this compound in multigram quantities .


Molecular Structure Analysis

The molecular formula of this compound is C8H10O4 , with a molecular weight of 170.16 g/mol . It appears as a white to orange to green powder or crystal. The melting point ranges from 138.0°C to 142.0°C .


Chemical Reactions Analysis

One notable transformation involves the Curtius rearrangement of the acid precursor, followed by acidic N-Boc deprotection, resulting in a fluorosubstituted amine. This reaction pathway provides access to various BCP-containing building blocks for medicinal chemistry .


Physical And Chemical Properties Analysis

  • Safety : Caution—causes skin and eye irritation .

Safety and Hazards

This compound may cause skin and eye irritation. Proper handling precautions, including protective gloves and eye protection, are essential .

properties

IUPAC Name

3-(3-ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-10-4-3-5-11(6-10)13-7-14(8-13,9-13)12(15)16/h3-6H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAPBOCFFXPZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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